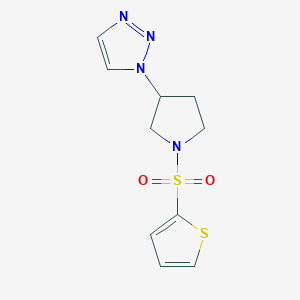

1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

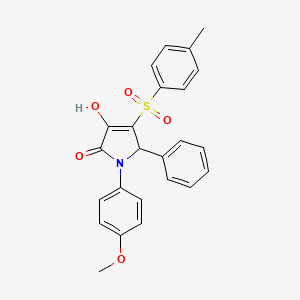

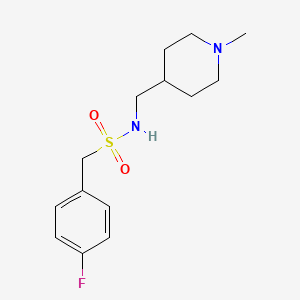

1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrrolidine ring, a thiophene ring, and a triazole ring.

Aplicaciones Científicas De Investigación

Potential as Anticancer Agents

A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, synthesized for biological evaluation, displayed promising in vitro cytotoxicity against human cancer cell lines, including breast, lung, and prostate cancer cells. Computational quantum chemical studies, alongside in silico ADMET properties estimation and molecular docking analysis, suggest its potential as a human topoisomerase IIα inhibiting anticancer agent (Murugavel et al., 2019).

Electrochemical and Optical Properties for Material Science

Research on benzotriazole derivatives, including derivatives of 1,2,3-triazole, has shown that the position of pendant groups can significantly alter the electronic structure of polymers, affecting their optical and electrochemical behaviors. This opens up possibilities for developing multi-colored electrochromic materials with applications in smart windows and displays (Yiĝitsoy et al., 2011).

Antibacterial Activity

Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, which include triazole moieties, have been synthesized to expand the spectrum of antibacterial activity to include Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. This demonstrates the role of triazole derivatives in addressing the challenge of antibiotic resistance (Genin et al., 2000).

Synthesis and Properties for Drug Development

The synthesis and study of 1,2,4-triazole derivatives and their potential for exhibiting various biological activities highlight the importance of these compounds in drug development. Combining triazole with pyrrole and indole derivatives increases the likelihood of finding substances with specific biological activities, useful in developing new therapeutic agents (Hotsulia, 2019).

Propiedades

IUPAC Name |

1-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S2/c15-18(16,10-2-1-7-17-10)13-5-3-9(8-13)14-6-4-11-12-14/h1-2,4,6-7,9H,3,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHGTPFZXBWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2581169.png)

![N-(4-Methylphenyl)-2-(1'-methylspiro[1H-quinazoline-2,4'-piperidine]-4-yl)sulfanylacetamide](/img/structure/B2581170.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)